Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is a complex organic compound that contains a piperidine ring, a benzyl group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 3-hydroxy-1-(methylamino)propane under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Known for its similar structure and potential biological activity .
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperidine derivative with distinct chemical properties and applications.
Uniqueness
Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl 4-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-18-16(9-12-20)15-7-10-19(11-8-15)17(21)22-13-14-5-3-2-4-6-14/h2-6,15-16,18,20H,7-13H2,1H3 |
InChI Key |
UVCSAYNXUZTINY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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